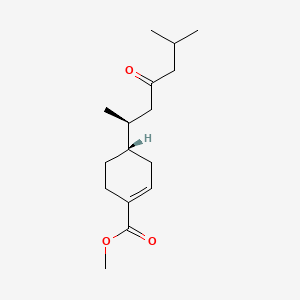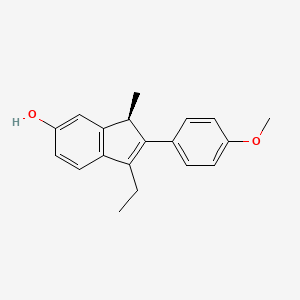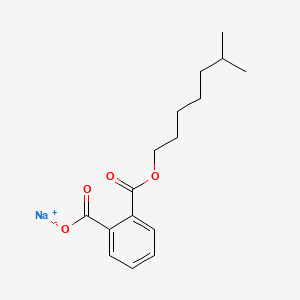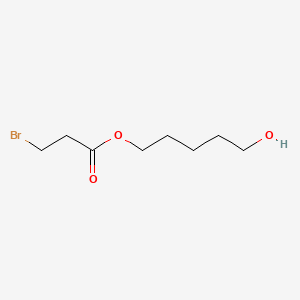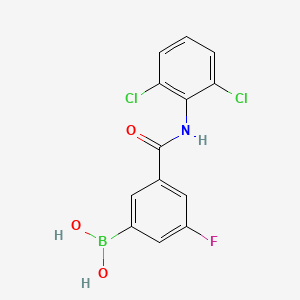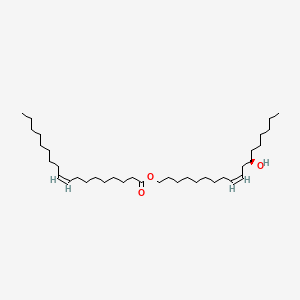
7-(tert-Butyl)-1-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(tert-Butyl)-1-methylnaphthalene is an organic compound belonging to the class of naphthalenes It features a naphthalene ring substituted with a tert-butyl group at the 7th position and a methyl group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-Butyl)-1-methylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 7-(tert-Butyl)-1-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration and sulfuric acid for sulfonation.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro-naphthalenes and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
7-(tert-Butyl)-1-methylnaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
Comparison with Other Similar Compounds: 7-(tert-Butyl)-1-methylnaphthalene can be compared with other naphthalene derivatives such as:
1-Methylnaphthalene: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
2-tert-Butylnaphthalene: Substitution at a different position on the naphthalene ring, leading to variations in steric and electronic effects.
Uniqueness: The presence of both tert-butyl and methyl groups in this compound imparts unique steric and electronic properties, making it distinct from other naphthalene derivatives
Comparación Con Compuestos Similares
- 1-Methylnaphthalene
- 2-tert-Butylnaphthalene
- 1-tert-Butylnaphthalene
Propiedades
Número CAS |
84029-99-2 |
|---|---|
Fórmula molecular |
C15H18 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
7-tert-butyl-1-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-6-5-7-12-8-9-13(10-14(11)12)15(2,3)4/h5-10H,1-4H3 |
Clave InChI |
LQOREFMKIYFKPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=CC=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


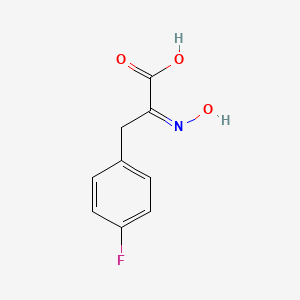
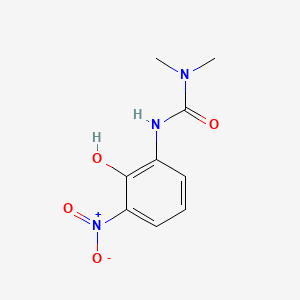

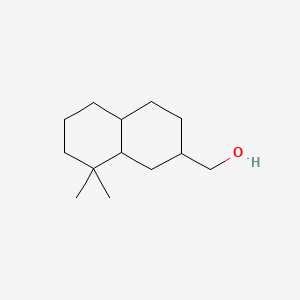
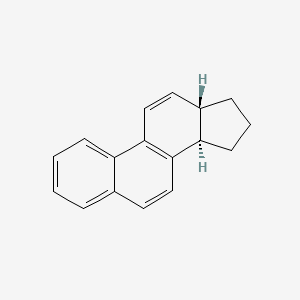
![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
